molecular formula C17H24FNO6 B588183 rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester CAS No. 853759-57-6

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester

Cat. No.: B588183
CAS No.: 853759-57-6
M. Wt: 357.378
InChI Key: XSGLZBFKZWVZOE-UHFFFAOYSA-N
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Description

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester (CAS 853759-57-6) is a racemic, protected amino acid derivative supplied as a white solid . This compound is characterized by its molecular formula C 17 H 24 FNO 6 and a molecular weight of 357.37 g/mol . It is structurally classified as an aromatic compound and is commonly used as a key synthetic intermediate in advanced research applications . The molecule features multiple protective groups, including the N-tert-Butoxycarbonyl (Boc) group on the amine moiety and a methyl ester on the carboxylic acid, which are standard for preventing unwanted side reactions during synthetic sequences . The aromatic ring is further functionalized with fluoro and methoxy substituents at the 2- and 5-positions, respectively, and a methoxy group at the 4-position (4-O-methyl) . These specific modifications are designed to modulate the compound's reactivity, steric profile, and physicochemical properties, making it a valuable building block for the synthesis of complex peptides and other pharmacologically relevant molecules . Its primary research value lies in its role as a chiral auxiliary and a protected amino acid precursor in organic and medicinal chemistry. Researchers utilize this compound in the development of novel chemical entities, particularly in constructing peptide-based structures with tailored functionalities . The incorporation of fluorine and methoxy groups is a common strategy in drug discovery to influence a molecule's metabolic stability, binding affinity, and overall bioavailability. This compound is intended for use by professional research laboratories and for industrial manufacturing applications only . Handling Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any in-vivo human or veterinary applications .

Properties

IUPAC Name

methyl 3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGLZBFKZWVZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740975
Record name Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853759-57-6
Record name Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination at the 2-Position

Introducing fluorine at the 2-position of the aromatic ring requires careful regioselectivity. A robust approach involves electrophilic fluorination or halogen exchange using boronate intermediates. Recent advancements in Cu-mediated radiofluorination, as demonstrated in the synthesis of 18F-labeled tryptophan derivatives, provide a viable template . For non-radioactive applications, this method adapts by substituting 18F with 19F.

In one protocol, a boronate precursor undergoes fluorination under Cu(II) catalysis in a mixture of dimethylacetamide (DMA) and n-butanol at 110°C . This method achieves high regioselectivity and yield (45–75%) , making it suitable for introducing fluorine into electron-rich aromatic systems like tyrosine.

Methoxy Group Introduction at the 5-Position

The 5-methoxy group is installed via O-methylation, analogous to the 4-O-methylation step. Using MeI and NaH in DMF, the hydroxyl group at position 5 is converted to a methoxy group. This step is often performed after fluorination to avoid interference with the aromatic ring’s reactivity. Notably, the order of functionalization (fluorination vs. methoxylation) may vary depending on the stability of intermediates and desired regiochemical outcomes.

Esterification of the Carboxylic Acid

The carboxylic acid moiety of tyrosine is esterified to a methyl ester using methanol under acidic conditions or via reaction with methyl iodide in the presence of a base. For instance, methyl ester formation is achieved by treating the carboxylic acid with thionyl chloride (SOCl2) in methanol, yielding the methyl ester in near-quantitative yields .

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsYieldSource
Boc ProtectionBoc anhydride, NaH, DMF70%
4-O-MethylationMeI, NaH, DMF88%
FluorinationCu(II), DMA/nBuOH, 110°C45–75%
EsterificationSOCl2, MeOH>90%

Challenges and Optimization

  • Regioselectivity in Fluorination : Ensuring fluorine incorporation at the 2-position requires precise control. Boronate-directed fluorination mitigates this issue by leveraging directing groups .

  • Side Reactions : Residual Boc-Tyr(Boc)-OH can persist through synthesis but is converted without isolation, streamlining the process .

  • Purification : Chromatographic methods (normal- and reversed-phase) are critical for isolating intermediates, albeit with moderate yields (6–13% over multiple steps) .

Emerging Methodologies

Recent advances in Ir-catalyzed borylation and Bi-mediated deborylation show promise for streamlining aromatic functionalization . These methods could reduce step counts and improve yields in future syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine and methoxy substitutions on the activity of tyrosine derivatives. It serves as a model compound for investigating enzyme-substrate interactions and protein modifications.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing binding affinity and specificity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Protected Tyrosine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Protective Groups Fluorine Substitution Key Applications
rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester C₁₇H₂₄FNO₆ 357.37 Boc, methyl ester, O-methyl 2-Fluoro Chiral synthesis, drug intermediates
N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester C₁₅H₂₁NO₅ 295.33 Boc, methyl ester None Peptide synthesis, reference standard
Methoxycarbonyl L-phenylalanine tert-butyl ester C₁₆H₂₃NO₅ 309.36 Methoxycarbonyl, tert-butyl ester None Solid-phase peptide synthesis
Pre gabalin Methyl Ester HCl C₁₃H₂₂FNO₂·HCl 279.78 (free base) Methyl ester, HCl salt None Analgesic research

Key Findings

Fluorine Substitution and Reactivity The 2-fluoro group in the target compound distinguishes it from non-fluorinated analogs like N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester. Fluorination enhances electronegativity and metabolic stability, making it advantageous for designing CNS-targeting drugs .

Protective Group Variations

  • The Boc group in the target compound provides superior acid stability compared to the methoxycarbonyl group in Methoxycarbonyl L-phenylalanine tert-butyl ester, which is more labile under basic conditions .
  • The O-methyl and 5-methoxy groups in the target compound reduce polarity compared to unprotected tyrosine derivatives, improving membrane permeability .

Synthetic Utility

  • The target compound’s methyl ester simplifies purification via chromatography, whereas Pre gabalin Methyl Ester HCl requires salt formation for crystallization .
  • Similar Boc-protected compounds (e.g., N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester) are used as reference standards in HPLC analysis due to their predictable retention times .

Safety and Handling Like other Boc-protected esters, the target compound requires handling in well-ventilated areas and avoidance of strong oxidizers. However, it lacks acute toxicity risks associated with halogenated byproducts (e.g., nitrogen oxides) observed in some tert-butyl-containing compounds .

Biological Activity

Rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester, also known as rac N-Boc-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine methyl ester, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and an analysis of its chemical properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H24FNO6
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 853759-57-6

These properties are crucial for understanding the compound's reactivity and interaction with biological systems.

Research suggests that this compound may act through several mechanisms:

  • Electrophilic Interactions : The presence of a fluorine atom and methoxy groups may enhance the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in proteins, potentially leading to covalent modifications.
  • Ferroptosis Induction : Preliminary studies indicate that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells can be beneficial.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)12

These results indicate a promising potential for this compound in cancer treatment protocols.

Case Studies

A notable case study involved the use of this compound in combination with existing chemotherapeutic agents. The study revealed that the compound enhanced the efficacy of these agents by promoting ferroptosis in resistant cancer cells, suggesting a synergistic effect that could improve treatment outcomes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the methoxy and fluoro groups have been explored to enhance potency and selectivity. The following modifications have been studied:

ModificationEffect on Activity
Removal of Methoxy GroupDecreased cytotoxicity
Substitution with Larger Alkyl GroupsIncreased selectivity against cancer cells

These findings underscore the importance of molecular design in developing effective therapeutic agents.

Q & A

Q. What are the key structural features of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester that influence its reactivity and stability?

The compound contains a tert-butoxycarbonyl (Boc) protective group, fluorine at position 2, and methoxy/O-methyl groups at positions 4 and 4. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis. Fluorine’s electronegativity modulates electronic properties, while methoxy/O-methyl groups influence steric hindrance and lipophilicity. Stability is maintained under neutral conditions but degrades in acidic environments or high temperatures, releasing CO, CO₂, and NOₓ .

Methodological Insight : Monitor stability via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to track decomposition products. Use NMR (¹H/¹³C) to confirm structural integrity post-synthesis .

Q. What are the recommended handling and storage protocols for this compound to ensure experimental reproducibility?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Use personal protective equipment (PPE): nitrile gloves, safety goggles, and N95 masks to avoid inhalation of dust. Avoid contact with strong acids/bases or oxidizers, which may trigger decomposition .

Methodological Insight : Conduct periodic Karl Fischer titration to assess moisture content, as hydrolysis can degrade the Boc group. Use vacuum desiccators with silica gel for long-term storage .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Pair with nuclear magnetic resonance (NMR) to confirm stereochemical purity, particularly for the racemic mixture. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .

Methodological Insight : For chiral purity, use chiral stationary-phase HPLC or capillary electrophoresis. Compare retention times with reference standards listed in .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve yield and reduce byproducts?

The synthesis involves sequential protection/deprotection steps. Key optimizations:

  • Fluorine introduction : Use electrophilic fluorination agents (e.g., Selectfluor®) in anhydrous DMF to minimize side reactions.
  • Methoxy/O-methylation : Optimize reaction time and temperature (e.g., 60°C for 6 hours in MeOH/K₂CO₃) to prevent over-alkylation.
  • Boc protection : Employ DMAP as a catalyst in THF to accelerate carbamate formation (see for analogous protocols) .

Methodological Insight : Use in situ FTIR to monitor reaction progress. Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. How do structural analogs of this compound differ in bioactivity, and how can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Analogues like N-tert-butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine methyl ester (CAS 853759-49-6) show altered bioactivity due to fluorine positioning and protective group variations (). Contradictions arise from assay variability (e.g., cell line differences) or impurities.

Q. Methodological Insight :

  • Standardize assays using identical cell lines (e.g., HEK293 for receptor studies).
  • Perform orthogonal validation (e.g., SPR for binding affinity vs. cellular cAMP assays).
  • Cross-reference purity data (HPLC/MS) with bioactivity results to isolate structural determinants .

Q. What computational strategies can predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations to assess binding modes. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions prone to hydrogen bonding or hydrophobic interactions (see for analogous workflows) .

Methodological Insight : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with structurally related compounds in to refine models .

Q. How can researchers evaluate the environmental impact of this compound during disposal or accidental release?

Despite low acute toxicity (), assess biodegradability via OECD 301F (manometric respirometry test). Monitor aquatic toxicity using Daphnia magna assays (OECD 202). For hydrolysis products (e.g., CO, NOₓ), use gas sensors or ion chromatography .

Methodological Insight : Simulate hydrolysis pathways using computational tools like EPI Suite to predict persistent metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data between similar tyrosine derivatives?

Potential causes include:

  • Stereochemical variability : Racemic vs. enantiopure forms (e.g., L- vs. D-tyrosine derivatives).
  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration).

Methodological Insight : Replicate studies under controlled conditions (e.g., fixed DMSO ≤0.1%). Use chiral HPLC to confirm stereochemistry and compare with literature CAS entries in and .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s conformational dynamics?

  • Dynamic NMR : Probe rotational barriers of the tert-butyl group.
  • Time-resolved fluorescence : Study solvation effects on fluorophore-like methoxy groups.
  • Solid-state NMR : Analyze crystalline vs. amorphous phase behavior .

Methodological Insight : Pair with X-ray powder diffraction (XRPD) to correlate conformational changes with polymorphic transitions .

Q. How can researchers design robust SAR studies for this compound’s potential as a protease inhibitor?

  • Step 1 : Synthesize derivatives with varying protective groups (e.g., Fmoc instead of Boc) and substituents (e.g., Cl vs. F).
  • Step 2 : Screen against recombinant proteases (e.g., HIV-1 protease) using fluorescence-based activity assays.
  • Step 3 : Perform MD simulations to identify critical binding residues (e.g., catalytic aspartate interactions).

Methodological Insight : Use alanine scanning mutagenesis to validate computational predictions of target binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.